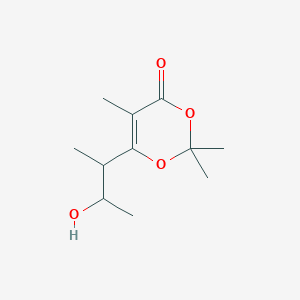
6-(3-Hydroxybutan-2-yl)-2,2,5-trimethyl-2H,4H-1,3-dioxin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Hydroxybutan-2-yl)-2,2,5-trimethyl-2H,4H-1,3-dioxin-4-one is a chemical compound with the molecular formula C11H18O4 This compound is known for its unique structure, which includes a dioxin ring substituted with a hydroxybutan-2-yl group and three methyl groups
Métodos De Preparación
The synthesis of 6-(3-Hydroxybutan-2-yl)-2,2,5-trimethyl-2H,4H-1,3-dioxin-4-one typically involves the reaction of 2-methyl-3-oxobutanoic acid with 2,2,5-trimethyl-1,3-dioxane-4,6-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product .
Análisis De Reacciones Químicas
6-(3-Hydroxybutan-2-yl)-2,2,5-trimethyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Condensation: The compound can undergo condensation reactions to form larger molecules or polymers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-(3-Hydroxybutan-2-yl)-2,2,5-trimethyl-2H,4H-1,3-dioxin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 6-(3-Hydroxybutan-2-yl)-2,2,5-trimethyl-2H,4H-1,3-dioxin-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the dioxin ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
6-(3-Hydroxybutan-2-yl)-2,2,5-trimethyl-2H,4H-1,3-dioxin-4-one can be compared with similar compounds such as:
3-Hydroxybutan-2-yl acetate: This compound has a similar hydroxybutan-2-yl group but differs in the presence of an acetate group instead of the dioxin ring.
5-(3-Hydroxybutan-2-yl)benzene-1,3-diol: This compound has a similar hydroxybutan-2-yl group but is attached to a benzene ring instead of a dioxin ring
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
922172-21-2 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
6-(3-hydroxybutan-2-yl)-2,2,5-trimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C11H18O4/c1-6(8(3)12)9-7(2)10(13)15-11(4,5)14-9/h6,8,12H,1-5H3 |
Clave InChI |
BBABVPGDNNKNOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(OC1=O)(C)C)C(C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


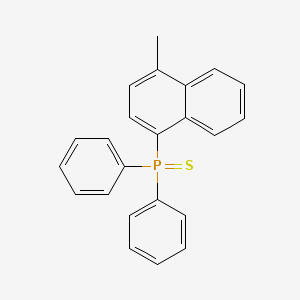
![5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14175081.png)
![5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine]](/img/structure/B14175084.png)

![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)

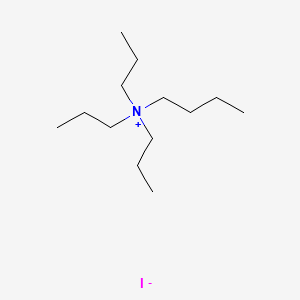
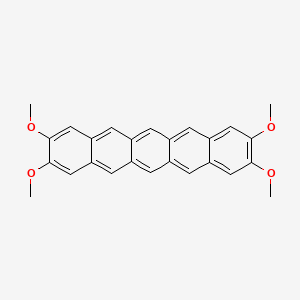
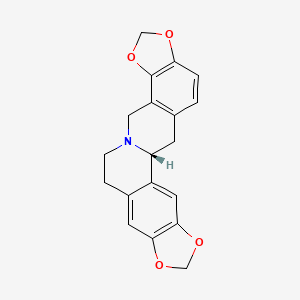
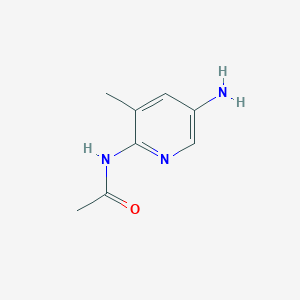

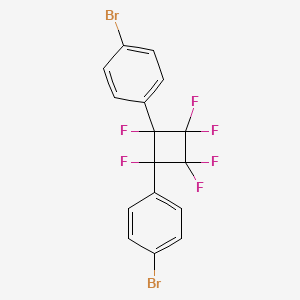
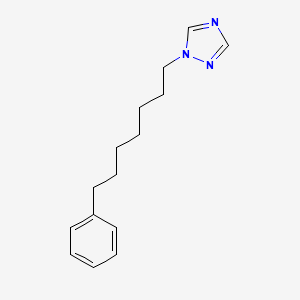
![1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide](/img/structure/B14175152.png)
